![molecular formula C8H9NO3 B1603835 (2,3-二氢-[1,4]二氧杂环己并[2,3-b]吡啶-6-基)甲醇 CAS No. 615568-23-5](/img/structure/B1603835.png)
(2,3-二氢-[1,4]二氧杂环己并[2,3-b]吡啶-6-基)甲醇
概述
描述
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol: is a chemical compound with the molecular formula C8H9NO3 It is a heterocyclic compound that contains a pyridine ring fused with a dioxane ring
科学研究应用
Chemistry: In chemistry, (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial or anticancer activities, making it a candidate for drug development.
Medicine: In medicine, (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol is explored for its therapeutic potential. It may be investigated as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties.
生化分析
Biochemical Properties
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic pathways and cellular processes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which contribute to the compound’s overall biochemical behavior .
Cellular Effects
The effects of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. In vitro and in vivo studies have shown that (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol can have sustained effects on cellular processes, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol is essential for its safe and effective use in research .
Metabolic Pathways
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may influence the activity of key metabolic enzymes, such as those involved in glycolysis or the citric acid cycle, thereby affecting cellular energy production and utilization. Additionally, (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol can modulate the levels of specific metabolites, contributing to its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol can localize to various cellular compartments, influencing its accumulation and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical properties and mechanisms of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions: (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or aminated derivatives.
作用机制
The mechanism of action of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in the ring.
Pyridazinone: A derivative of pyridazine with a carbonyl group in the ring.
Dioxane: A six-membered ring containing two oxygen atoms.
Uniqueness: (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol is unique due to its fused ring structure, combining a pyridine ring with a dioxane ring This fusion imparts distinct chemical and physical properties, making it different from other similar compounds
属性
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,10H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKMUCAACLOULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619202 | |
| Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615568-23-5 | |
| Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-DIHYDRO-[1,4]DIOXINO[2,3-B]PYRIDIN-6-YL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

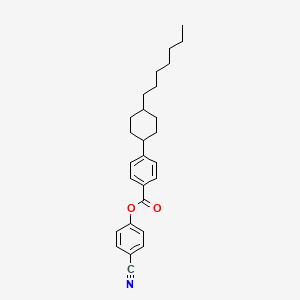
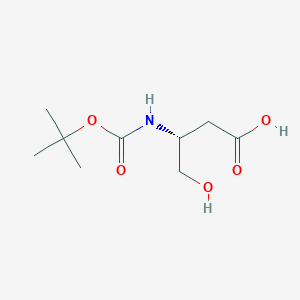

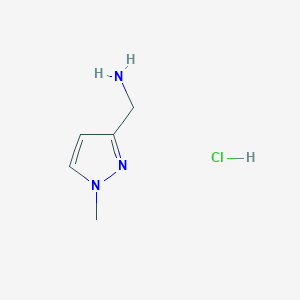
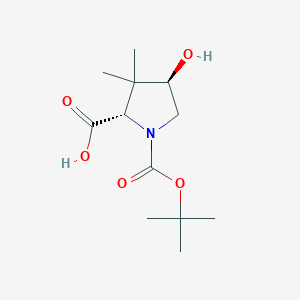

![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)
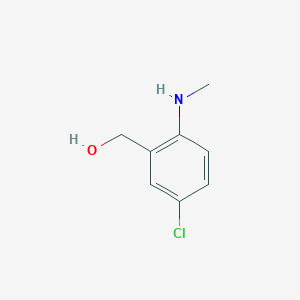


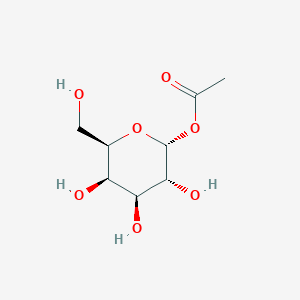

![3-Methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1603774.png)
